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molecular formula C14H20INO B8471105 3H-Indolium, 1-ethyl-5-methoxy-2,3,3-trimethyl-, iodide CAS No. 41626-12-4

3H-Indolium, 1-ethyl-5-methoxy-2,3,3-trimethyl-, iodide

Cat. No. B8471105
M. Wt: 345.22 g/mol
InChI Key: NJGSRFQZESCHAA-UHFFFAOYSA-M
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Patent
US08378120B2

Procedure details

To 5-methoxy-2,3,3-trimethyl-3H-indole (1.9 g) was added iodoethane (5 ml) and 1,2-dichlorobenzene (10 ml). The mixture was heated to 80° C. for 4 hours after which time the mixture was allowed to cool and the precipitate removed by filtration and washed sequentially with dichlorobenzene and diethyl ether. Drying in a vacuum oven gave the product (3 g).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[C:6]2([CH3:14])[CH3:13].[I:15][CH2:16][CH3:17]>ClC1C=CC=CC=1Cl>[I-:15].[CH2:16]([N+:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[C:6]([CH3:14])([CH3:13])[C:7]=1[CH3:12])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC=1C=C2C(C(=NC2=CC1)C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
ICC
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
WASH
Type
WASH
Details
washed sequentially with dichlorobenzene and diethyl ether
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
[I-].C(C)[N+]1=C(C(C2=CC(=CC=C12)OC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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